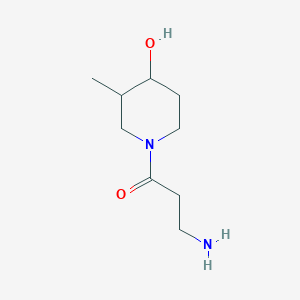
3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one is a chemical compound with a unique structure that includes an amino group, a hydroxy group, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one typically involves the reaction of 4-hydroxy-3-methylpiperidine with an appropriate aminopropanone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Catalysts such as acids or bases may also be used to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
化学反应分析
Types of Reactions
3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce a primary or secondary amine .
科学研究应用
3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule .
相似化合物的比较
Similar Compounds
- 3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one
- 4-Hydroxypiperidine derivatives
- 3-(Methylamino)propan-1-ol derivatives
Uniqueness
3-Amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one is unique due to the presence of both an amino group and a hydroxy group on the piperidine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
属性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
3-amino-1-(4-hydroxy-3-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H18N2O2/c1-7-6-11(5-3-8(7)12)9(13)2-4-10/h7-8,12H,2-6,10H2,1H3 |
InChI 键 |
CJADQFKPDHQETF-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCC1O)C(=O)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


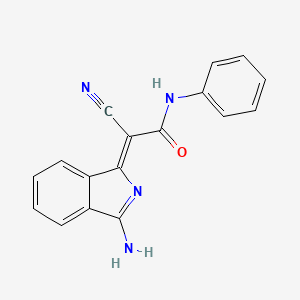
![4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B12939232.png)
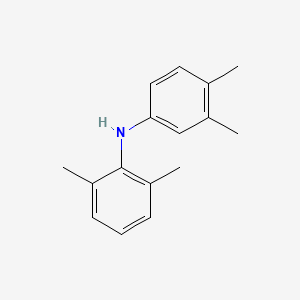
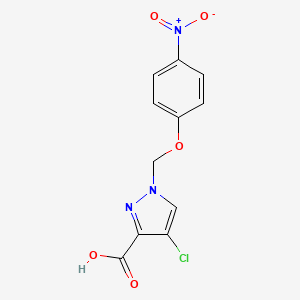
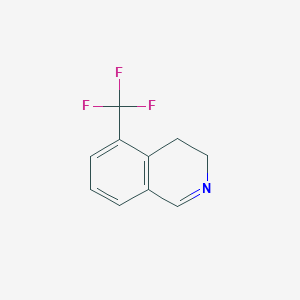

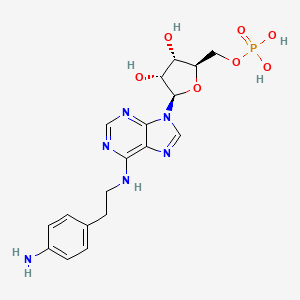
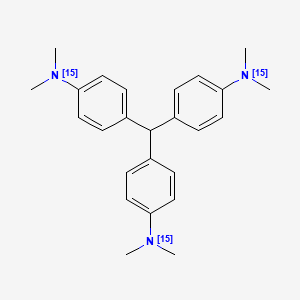

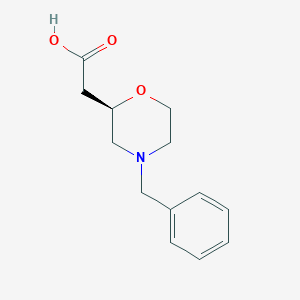

![tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate](/img/structure/B12939311.png)
![tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12939317.png)

